BenchChemオンラインストアへようこそ!

VUF11207

CXCR7 selectivity chemokine receptor profiling biased agonism

Acquire VUF11207, a uniquely characterized, biased CXCR7 agonist with a pKi of 8.1. This styrene-amide derivative selectively activates β-arrestin recruitment (pEC50 8.8) without G-protein coupling, enabling unambiguous receptor signaling studies. Validated for in vivo use in bone resorption models. Its distinct functional selectivity over CXCR4 eliminates experimental variability, making it the definitive tool for CXCR7-targeted research.

Molecular Formula C27H35FN2O4
Molecular Weight 470.6 g/mol
Cat. No. B12437760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11207
Molecular FormulaC27H35FN2O4
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3
InChIKeyJVRRRKAXHMGUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF11207 Chemokine Receptor CXCR7 Agonist – Procurement Guide for Selective Tool Compounds


VUF11207 is a synthetic styrene‑amide small‑molecule agonist of the atypical chemokine receptor CXCR7 (ACKR3) . It binds with high affinity (pKi = 8.1) and drives β‑arrestin2 recruitment without activating G‑proteins, consistent with the non‑canonical signaling of CXCR7 [1]. Unlike the endogenous chemokine CXCL12, which activates both CXCR4 and CXCR7, VUF11207 displays exquisitely selective agonism at CXCR7 [1].

Why Interchanging VUF11207 with Other CXCR7 Ligands Risks Experimental Confounds


CXCR7 can be engaged by chemokines (CXCL12, CXCL11), peptides (TC14012), and diverse small‑molecules (VUF11403, ACKR3 agonist 27), but these ligands differ profoundly in receptor selectivity, intrinsic efficacy, and signaling bias [1][2]. For example, CXCL12 concurrently activates CXCR4, making it impossible to attribute downstream effects solely to CXCR7 [1]. Even within the VUF series, subtle structural variations alter potency and selectivity profiles [2][3]. Substituting VUF11207 with an analog without matching its precise pharmacological fingerprint risks irreproducible results, especially in in‑vivo or cell‑migration studies where off‑target activity at CXCR4 leads to opposite biological outcomes. The quantitative evidence below defines where VUF11207 is genuinely non‑interchangeable.

VUF11207 Quantitative Differentiation Evidence Against Closest Comparators


VUF11207 Displays Absolute Selectivity for CXCR7 Across the Entire CXCR Family, Unlike CXCL12 and TC14012

VUF11207 was profiled against all seven human CXCRs (CXCR1–CXCR7) in parallel using the GloSensor assay for Gαi coupling and PRESTO‑Tango/Tango assay for β‑arrestin2 recruitment. It induced β‑arrestin2 recruitment exclusively at CXCR7, with no detectable response at CXCR1–6 or CXCR4 [1]. In contrast, the endogenous agonist CXCL12 robustly activates both CXCR4 and CXCR7, while the peptide TC14012 acts as a CXCR7 agonist but also antagonizes CXCR4 (IC50 = 19.3 nM) [2]. This pan‑CXCR silent profile makes VUF11207 the only tool capable of isolating CXCR7‑specific pharmacology in mixed‑receptor cellular backgrounds.

CXCR7 selectivity chemokine receptor profiling biased agonism

VUF11207 Functions as a Full CXCR7 Agonist, Whereas ACKR3 Agonist 27 is a Partial Agonist

In the PRESTO‑Tango β‑arrestin2 recruitment assay, VUF11207 achieved an Emax comparable to the endogenous full agonist CXCL12 [1]. The recently described small‑molecule ACKR3 agonist 27 exhibits only 82% of the maximal response in the same readout . This difference in intrinsic efficacy (full vs. partial agonism) determines the ceiling of receptor internalization, β‑arrestin scaffolding, and downstream ERK signaling—parameters critical for interpreting CXCR7 biology.

CXCR7 full agonism Emax comparison partial agonist limitations

VUF11207 vs. VUF11403: Superior Potency in Tango β‑Arrestin2 Recruitment Despite Shared Binding Affinity

VUF11207 (compound 29) and VUF11403 (compound 30) are the two lead molecules from the same styrene‑amide series and share an identical pKi of 8.1 [1]. However, in the functional Tango β‑arrestin2 recruitment assay, VUF11207 (EC50 = 68 nM) is approximately 1.1‑fold more potent than VUF11403 (EC50 = 76 nM) [2]. Although the difference is modest, the additional 5‑methoxy substituent present in VUF11207 (3,4,5‑trimethoxy vs. 3,4‑dimethoxy in VUF11403) also imparts a distinct selectivity profile: only VUF11207 has been rigorously validated as silent across all other CXCRs [3].

structure-activity relationship CXCR7 Tango assay VUF series comparison

VUF11207 Achieves Sub‑Nanomolar Functional Potency in BRET‑Based β‑Arrestin2 Recruitment

In a bioluminescence resonance energy transfer (BRET) assay using HEK293T cells co‑transfected with CXCR7‑RLuc and β‑arrestin2‑YFP, VUF11207 elicited β‑arrestin2 recruitment with an EC50 of 1.6 nM . This sub‑nanomolar potency confirms that VUF11207 ranks among the most potent small‑molecule CXCR7 agonists reported, supporting its use at low, receptor‑saturating concentrations that minimize off‑target risk.

BRET assay β-arrestin2 recruitment nM potency CXCR7

VUF11207 Recapitulates CXCL12‑Induced Breast Cancer Cell Migration Through CXCR7, Independently of CXCR4

In a 2D microfluidic migration assay, VUF11207 stimulated efficient migration of MDA‑MB‑231 breast cancer cells stably overexpressing CXCR7, achieving a response comparable to CXCL12 [1]. Critically, because VUF11207 does not activate CXCR4, the migration observed can be unambiguously attributed to CXCR7, whereas CXCL12‑induced migration in similar models is confounded by contributions from both CXCR4 and CXCR7. Co‑addition of CXCL12 and VUF11207 produced no synergistic effect, confirming that both ligands converge on the same CXCR7‑dependent migratory pathway [1].

cancer cell migration CXCR7-specific chemotaxis MDA-MB-231

VUF11207 Optimal Application Scenarios Based on Evidence of Differentiation


CXCR7‑Selective Pharmacological Dissection in CXCL12‑CXCR4‑CXCR7 Signaling Networks

In cellular models co‑expressing CXCR4 and CXCR7 (e.g., immune cells, cancer lines, endothelial cells), VUF11207 uniquely isolates CXCR7‑dependent β‑arrestin2 recruitment and downstream signaling without CXCR4 interference [1]. This is impossible with CXCL12 or TC14012, which both modulate CXCR4 activity. Researchers studying biased agonism or transducer‑coupling mechanisms should select VUF11207 as the reference CXCR7‑specific probe.

CXCR7‑Mediated Cancer Cell Migration and Invasion Studies Requiring Definitive Target Attribution

VUF11207 drives breast cancer cell migration to an extent matching CXCL12, but with the decisive advantage that the response is solely CXCR7‑mediated [1]. Studies investigating the role of CXCR7 in metastasis, where CXCR4 co‑activation would confound results, are best served by VUF11207.

Structure‑Activity Relationship (SAR) Reference Standard for CXCR7 Agonist Development

As the most thoroughly characterized VUF‑series compound with validated pan‑CXCR selectivity, full‑agonist efficacy, and sub‑nanomolar BRET potency, VUF11207 serves as the benchmark comparator for novel CXCR7 agonist programs [1]. Its well‑defined selectivity over VUF11403 and other in‑class molecules makes it the preferred reference for screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF11207

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.